Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
Description
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of organic compounds known as hydroxypyridines. It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a pyridine ring, which is further esterified with ethyl acetate and hydrochloride.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridine-3-carboxylic acid (nicotinic acid) as the starting material.
Esterification: The carboxylic acid group of pyridine-3-carboxylic acid is first converted to its ethyl ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Hydroxylation: The ethyl ester is then subjected to hydroxylation to introduce the hydroxyl group at the second carbon of the pyridine ring. This can be achieved using various oxidizing agents such as osmium tetroxide or potassium permanganate.
Formation of Hydrochloride: Finally, the hydroxylated ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale esterification processes to ensure efficiency and cost-effectiveness. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, resulting in the formation of different reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroxyl group or the pyridine ring is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Substituted derivatives with different functional groups replacing the hydroxyl group or the pyridine ring.
Properties
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c1-2-13-9(12)8(11)7-4-3-5-10-6-7;/h3-6,8,11H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOSKWPMUPSRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269151-93-0 | |
| Record name | ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Medicinal Chemistry
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and wound healing properties.
- Anti-inflammatory Activity : Research indicates that this compound may modulate immune responses by inhibiting pro-inflammatory mediators. In vitro studies assess its impact on cytokine levels and cell viability, suggesting a promising role in treating inflammatory diseases.
- Wound Healing : Studies utilizing cell culture models have shown that this compound can influence collagen synthesis, which is crucial for tissue repair. Techniques like ELISA or Western blot are employed to quantify collagen production, demonstrating its potential in dermatological applications.
Biochemical Reagent
Due to its structural complexity, this compound serves as a valuable biochemical reagent in life sciences research. It can be used to modify other compounds for specific applications in drug development and synthesis.
Case Study 1: Anti-inflammatory Mechanisms
A study conducted on the effects of this compound on inflammatory pathways demonstrated significant reductions in cytokine production in cell cultures exposed to inflammatory stimuli. The results indicated a dose-dependent response, highlighting the compound's potential as an anti-inflammatory agent.
Case Study 2: Collagen Synthesis in Wound Healing
In a controlled laboratory setting, researchers treated fibroblast cells with varying concentrations of this compound. Results showed enhanced collagen production compared to untreated controls, suggesting that this compound could facilitate improved wound healing processes.
Mechanism of Action
The mechanism by which Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in these interactions, leading to various biological activities.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.
Receptors: It can bind to specific receptors, triggering signaling pathways that result in biological effects.
Pathways: The compound may modulate various biochemical pathways, influencing cellular functions and responses.
Comparison with Similar Compounds
Nicotinic Acid: A close relative with similar biological activities.
Pyridine-3-carboxylic Acid: The starting material for its synthesis.
Other Hydroxypyridines:
Uniqueness:
Specificity: Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride has unique structural features that contribute to its specific biological activities.
Versatility: Its ability to undergo various chemical reactions makes it a versatile compound in research and industry.
Biological Activity
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₉H₁₂ClNO₃
- Molecular Weight : 217.65 g/mol
- CAS Number : 17604-75-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound can modulate the activity of enzymes and receptors, influencing several biological pathways. Specifically, it has been noted for its potential in:
- Antimicrobial Activity : The compound exhibits inhibitory effects against various pathogens, making it a candidate for further development in antimicrobial therapies.
- Anti-inflammatory Properties : Research indicates that it may modulate immune responses and inhibit pro-inflammatory mediators, which could be beneficial in treating inflammatory diseases.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that the compound displays significant activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro experiments demonstrated that it could reduce cytokine levels associated with inflammation. This suggests a possible application in treating conditions like arthritis or other inflammatory disorders.
Anticancer Properties
This compound has shown promise in cancer research. It has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For example, it has been observed to affect the expression of proteins involved in the apoptotic process.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against specific bacterial strains.
- Methodology : Disk diffusion method was employed to assess the zone of inhibition.
- Results : The compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL.
-
Research on Anti-inflammatory Effects :
- Objective : To investigate the modulation of inflammatory cytokines.
- Methodology : ELISA assays were conducted to measure cytokine levels in treated cell cultures.
- Findings : Treatment with this compound resulted in a notable decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
-
Cancer Cell Line Study :
- Objective : To assess the anticancer effects on HeLa and MCF-7 cell lines.
- Methodology : MTT assay was used to evaluate cell viability post-treatment.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride | Antimicrobial and anticancer properties | Different substitution pattern on pyridine |
| Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate hydrochloride | Similar antimicrobial activity | Variation in pyridine ring position |
Preparation Methods
Esterification and Hydroxylation Route
Step 1: Formation of Ethyl 2-(pyridin-3-yl)acetate
- Typically, the pyridin-3-ylacetic acid or its derivatives are esterified using ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or via Fischer esterification.
- Reaction conditions: reflux in ethanol, removal of water to drive equilibrium.
Step 2: Alpha-Hydroxylation
- Introduction of the hydroxy group at the alpha carbon can be achieved via selective hydroxylation.
- Methods include:
- Use of oxidizing agents such as selenium dioxide or other mild oxidants.
- Alternatively, nucleophilic substitution on alpha-halogenated esters (e.g., alpha-bromo derivatives) with hydroxide sources.
- Control of stereochemistry may be necessary depending on application.
Step 3: Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Crystallization of the hydrochloride salt improves purity and handling.
Alternative Synthetic Approach via Pyrone Derivatives (Inferred from Related Processes)
The preparation of hydroxy-pyridinyl acetates can be related to processes for 1-hydroxy-2-pyridones, which involve reacting pyrone derivatives with hydroxylammonium salts in the presence of basic compounds such as alkali metal carbonates.
-
- React 2-pyrone derivatives with hydroxylammonium salts (e.g., hydroxylammonium chloride or sulfate).
- Use alkali metal carbonates (Na2CO3 preferred) as base.
- Temperature control between 50°C and 120°C, preferably 60–105°C.
- Optional addition of inert solvents (e.g., ethyl acetate, ethanol) to aid reaction.
- After reaction completion, isolation involves removal of inorganic salts, solvent evaporation, and crystallization with organic bases like ethanolamine.
This method is environmentally friendlier and economically advantageous compared to older amine-based processes.
Data Table: Summary of Preparation Parameters
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | Pyridin-3-ylacetic acid + Ethanol + Acid catalyst (H2SO4) | Reflux, removal of water to drive reaction |
| Alpha-Hydroxylation | Oxidizing agent (e.g., SeO2) or alpha-halogenated ester + OH- | Mild conditions to avoid overoxidation |
| Hydrochloride Salt Formation | Free base + HCl in ethanol or ethyl acetate | Crystallization to obtain pure salt |
| Alternative Pyrone Route | 2-Pyrone derivative + Hydroxylammonium salt + Na2CO3 | 50–120°C, solvent optional, eco-friendly |
Research Findings and Considerations
- Yield and Purity: The hydroxylation step is critical for yield and purity; overoxidation or side reactions can reduce product quality.
- Environmental Impact: The use of alkali metal carbonates in the pyrone method reduces environmental burden compared to amine bases.
- Reaction Time: Pyrone-based methods may offer shorter reaction times with comparable or improved yields.
- Solvent Choice: Optional solvents can influence crystallization and purity; ethyl acetate and ethanol are common choices.
- Safety: Handling of hydrochloric acid and oxidizing agents requires appropriate safety measures.
Q & A
Q. What are the common synthetic routes for Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride?
Methodological Answer: The compound can be synthesized via acid-catalyzed esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with ethanol. Alternative routes involve nucleophilic substitution or condensation reactions under controlled pH and temperature. For example, analogous ethyl esters (e.g., ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride) are synthesized using ethanol and acid catalysts, followed by purification via recrystallization or column chromatography . Reaction optimization typically includes monitoring by TLC or HPLC to confirm intermediate formation and final product purity.
Q. How can structural characterization be performed for this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the pyridine ring, hydroxyl, and ester functional groups.
- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-MS) to verify molecular weight and adduct formation (e.g., [M+H]⁺, [M+Na]⁺) .
- Infrared (IR) Spectroscopy: Identification of characteristic peaks for O-H (hydroxyl), C=O (ester), and pyridine ring vibrations.
- Elemental Analysis: Quantifying C, H, N, and Cl content to validate stoichiometry.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
- First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Avoid inducing vomiting if ingested .
- Storage: Keep in a tightly sealed container under anhydrous conditions at 2–8°C to prevent hydrolysis .
Q. Which analytical methods are suitable for purity assessment?
Methodological Answer:
- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Collision Cross-Section (CCS) Analysis: Ion mobility spectrometry (e.g., TIMS) to predict adduct-specific CCS values, aiding in structural confirmation .
- Melting Point Determination: Compare experimental values with literature to assess crystallinity and purity .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystal structures of this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) to obtain reflection data.
- Structure Solution: Employ SHELXD for direct methods or SHELXT for automated space-group determination. SHELXL refines the structure using least-squares minimization, incorporating hydrogen bonding and thermal displacement parameters .
- Validation: Check for outliers (e.g., R-factor, electron density maps) using PLATON or CCDC tools .
Q. How can conflicting spectral data (e.g., NMR vs. MS) be resolved?
Methodological Answer:
- Cross-Validation: Confirm molecular ions via high-resolution MS to rule out adduct misinterpretation.
- Deuterated Solvents: Use D₂O or CDCl₃ in NMR to identify exchangeable protons (e.g., hydroxyl groups).
- 2D NMR: COSY and HSQC experiments to resolve overlapping signals and assign coupling patterns .
Q. What strategies optimize synthetic yield for scale-up?
Methodological Answer:
- Catalyst Screening: Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) for esterification efficiency.
- Reaction Monitoring: In situ FTIR to track carbonyl group conversion.
- Workflow Automation: Continuous-flow reactors to maintain precise temperature/pH control, minimizing side reactions .
Q. How can polymorphic forms of this compound be analyzed?
Methodological Answer:
- Powder X-Ray Diffraction (PXRD): Compare experimental 2θ peaks (e.g., 6.5°, 17.9°) with reference patterns to identify polymorphs .
- Thermogravimetric Analysis (TGA): Detect hydrate vs. anhydrous forms by weight loss upon heating.
- Solid-State NMR: Differentiate polymorphs via ¹³C chemical shifts and spin-lattice relaxation times .
Q. What methodologies assess its potential biological activity?
Methodological Answer:
- Enzyme Assays: Test inhibition of pyridine-dependent enzymes (e.g., kinases) using fluorescence-based activity assays.
- Cellular Uptake Studies: Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation via scintillation counting.
- Molecular Docking: Simulate binding interactions with target proteins (e.g., nicotinic acetylcholine receptors) using AutoDock Vina .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
